(2S)-N-[(2S,5S)-4,4-Difluoro-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide
(2S)-N-[(2S,5S)-4,4-Difluoro-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide
Brand Name:
Vulcanchem
CAS No.:
144162-29-8
VCID:
VC0132349
InChI:
InChI=1S/C44H54F2N8O5/c1-29(2)37(51-42(58)53(5)27-33-21-13-15-23-47-33)40(56)49-35(25-31-17-9-7-10-18-31)39(55)44(45,46)36(26-32-19-11-8-12-20-32)50-41(57)38(30(3)4)52-43(59)54(6)28-34-22-14-16-24-48-34/h7-24,29-30,35-38H,25-28H2,1-6H3,(H,49,56)(H,50,57)(H,51,58)(H,52,59)/t35-,36-,37-,38-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4
Molecular Formula:
C44H54F2N8O5
Molecular Weight:
812.9 g/mol
(2S)-N-[(2S,5S)-4,4-Difluoro-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide
CAS No.: 144162-29-8
Main Products
VCID: VC0132349
Molecular Formula: C44H54F2N8O5
Molecular Weight: 812.9 g/mol
CAS No. | 144162-29-8 |
---|---|
Product Name | (2S)-N-[(2S,5S)-4,4-Difluoro-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
Molecular Formula | C44H54F2N8O5 |
Molecular Weight | 812.9 g/mol |
IUPAC Name | (2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
Standard InChI | InChI=1S/C44H54F2N8O5/c1-29(2)37(51-42(58)53(5)27-33-21-13-15-23-47-33)40(56)49-35(25-31-17-9-7-10-18-31)39(55)44(45,46)36(26-32-19-11-8-12-20-32)50-41(57)38(30(3)4)52-43(59)54(6)28-34-22-14-16-24-48-34/h7-24,29-30,35-38H,25-28H2,1-6H3,(H,49,56)(H,50,57)(H,51,58)(H,52,59)/t35-,36-,37-,38-/m0/s1 |
Standard InChIKey | JTDUYNAHHZIVPJ-ZQWQDMLBSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4 |
SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4 |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4 |
Synonyms | (2S)-N-[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-[(methyl-(pyridin-2-y lmethyl)carbamoyl)amino]butanoyl]amino]-4-oxo-1,6-diphenyl-hexan-2-yl] -3-methyl-2-[(methyl-(pyridin-2-ylmethyl)carbamoyl)amino]butanamide |
PubChem Compound | 464748 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume